![molecular formula C19H17Cl2N3O4S2 B2876171 N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 607699-26-3](/img/structure/B2876171.png)
N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
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Description
N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as DTB or DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTB is a thiadiazole derivative that has been synthesized through a multistep process, and its unique chemical structure provides interesting properties that make it a promising candidate for various biomedical applications.
Scientific Research Applications
Antifungal Applications
This compound has been studied for its potential antifungal properties. Similar structures with a 1,2,4-triazole moiety have shown effectiveness against fungal infections . The presence of the thiadiazol and trimethoxybenzamide groups may enhance these properties, making it a candidate for developing new antifungal agents.
Agricultural Chemical Development
Compounds with a thiadiazol core are often explored for their herbicidal and fungicidal activities . This compound could be used in the synthesis of new agricultural chemicals that protect crops from fungal pathogens and weeds.
Antimicrobial Drug Design
The structural features of this compound suggest potential as a lead structure in antimicrobial drug design. Benzimidazole derivatives, for instance, have been synthesized for their antimicrobial properties through inhibition of phenylalanyl-tRNA synthetase (PheRS), a promising target for novel antimicrobial drugs .
Density Functional Theory (DFT) Studies
The compound can be used in computational studies, such as DFT, to predict its reactivity, stability, and interaction with other molecules. This is crucial for understanding its potential applications in different fields .
Bioactive Lead Compound Synthesis
Research into compounds like this one often aims to synthesize bioactive lead compounds for drug discovery. The goal is to find new treatments for various diseases by exploring the biological activities associated with different structural motifs .
properties
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S2/c1-26-14-6-11(7-15(27-2)16(14)28-3)17(25)22-18-23-24-19(30-18)29-9-10-4-5-12(20)8-13(10)21/h4-8H,9H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOVUDACUWIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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